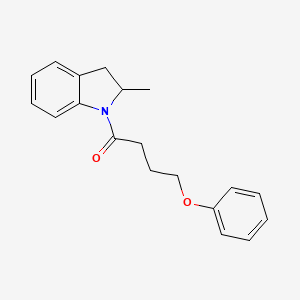![molecular formula C17H17BrN2O2 B5310091 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5310091.png)
4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide, also known as BPH-715, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPH-715 is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in the regulation of insulin signaling and glucose homeostasis.
Wissenschaftliche Forschungsanwendungen
4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide leads to increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has also been shown to reduce body weight and improve glucose tolerance in animal models of obesity and diabetes.
Wirkmechanismus
4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide works by binding to the catalytic site of PTP1B and inhibiting its enzymatic activity. This leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues such as skeletal muscle and adipose tissue. 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose tolerance and reduced hyperglycemia in animal models of diabetes. 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide also reduces body weight and adiposity in obese animals, possibly through its effects on energy metabolism and AMPK activation. 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings. 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide also has a relatively short half-life in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
Further research is needed to fully understand the therapeutic potential of 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide in the treatment of metabolic disorders. Future studies should focus on optimizing the pharmacokinetics and pharmacodynamics of 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide, as well as investigating its effects on other metabolic pathways and signaling pathways. 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide may also have potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders, which warrant further investigation.
Synthesemethoden
The synthesis of 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide involves the reaction of 4-bromo-2-nitroaniline with 4-phenylbutyric acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide (DCC) to form the intermediate 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide. This intermediate is then reduced with palladium on carbon (Pd/C) in the presence of hydrogen gas to yield the final product, 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c18-15-11-9-14(10-12-15)17(19)20-22-16(21)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBUURBVOWBFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-benzyl-4-piperidinyl)ethyl]-2-morpholinecarboxamide dihydrochloride](/img/structure/B5310012.png)
![N-(isoxazol-3-ylmethyl)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5310020.png)
![N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5310036.png)

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5310051.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B5310056.png)
![3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine](/img/structure/B5310062.png)
![4-benzyl-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5310076.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5310084.png)
![2-methyl-3-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5310099.png)
![2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B5310100.png)
![2-methyl-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide](/img/structure/B5310102.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide](/img/structure/B5310109.png)
![methyl 4-[5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5310111.png)